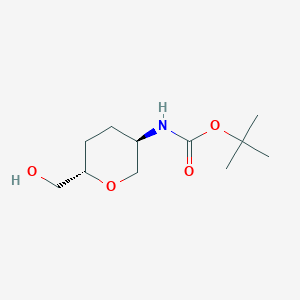
tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate, with the CAS number 603130-12-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly in relation to infectious diseases and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₂₁NO₄, with a molecular weight of approximately 231.29 g/mol. The compound features a tetrahydropyran ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 603130-12-7 |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the tetrahydropyran core followed by the introduction of the hydroxymethyl and carbamate functionalities. Specific methodologies may vary based on the desired yield and purity.
Antimicrobial Properties
Research has indicated that compounds structurally related to pyranones exhibit significant antimicrobial activity. A study focused on the evaluation of various pyranone derivatives against Mycobacterium tuberculosis and Plasmodium falciparum demonstrated promising results, suggesting that similar compounds could possess therapeutic potential against these pathogens .
Case Study: Antimalarial Activity
In a comparative analysis of pyranone derivatives, certain compounds exhibited IC50 values below 10 μM against P. falciparum, indicating strong antimalarial activity. While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area .
Cytotoxicity Assessment
The cytotoxicity of related compounds has been assessed using various cell lines, including rat skeletal myoblasts (L6). Evaluating cytotoxicity alongside antimicrobial activity is crucial for determining selectivity indices, which help in understanding the therapeutic window of the compound .
Research Findings
A library of pyranone derivatives was synthesized and screened for biological activity. The results indicated that while some compounds showed significant antimicrobial properties, others lacked efficacy against M. tuberculosis, highlighting the need for further structural optimization to enhance activity .
Table 2: Summary of Biological Activities
| Compound Type | Target Pathogen | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Styryl-pyranones | P. falciparum | <10 | >10 |
| Dihydro analogues | M. tuberculosis | Not significant | - |
| Photodimers | Various parasites | 2.3 - 17 | Moderate |
科学研究应用
Medicinal Chemistry
Antiviral and Antimicrobial Properties
Research indicates that compounds similar to tert-butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate exhibit antiviral and antimicrobial activities. The hydroxymethyl group in the tetrahydropyran structure is believed to enhance interaction with biological targets, potentially leading to the development of new antiviral agents .
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological activity through structural variations makes it a valuable building block in drug design. Studies have shown that derivatives of this compound can lead to improved efficacy against specific diseases .
Organic Synthesis
Synthetic Applications
this compound is utilized in organic synthesis as a protecting group for amines and alcohols. The stability of the tert-butyl carbamate group under various reaction conditions allows for selective transformations while maintaining the integrity of sensitive functional groups .
Catalysis
The compound has also been explored as a catalyst in asymmetric synthesis processes. Its chiral nature facilitates the formation of enantiomerically enriched products, which is crucial in the synthesis of pharmaceuticals where chirality plays a significant role in biological activity .
Material Science
Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research suggests that adding this compound can improve the performance of biodegradable polymers, making them more suitable for various applications .
Case Studies and Research Findings
属性
IUPAC Name |
tert-butyl N-[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBZAGUOZDYGKG-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](OC1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













